molecular formula C10H8ClNO3 B13005320 Ethyl 2-chlorobenzo[d]oxazole-4-carboxylate

Ethyl 2-chlorobenzo[d]oxazole-4-carboxylate

Cat. No.: B13005320
M. Wt: 225.63 g/mol
InChI Key: KUBGOFIJBQGDGF-UHFFFAOYSA-N
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Description

Ethyl 2-chlorobenzo[d]oxazole-4-carboxylate is a chemical compound belonging to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chlorobenzo[d]oxazole-4-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, which can have different functional groups attached to the oxazole ring .

Mechanism of Action

The mechanism of action of Ethyl 2-chlorobenzo[d]oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-chlorobenzo[d]oxazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 2-chlorobenzo[d]oxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a fused oxazole ring with a carboxylate group and a chlorine substituent. Its molecular formula is C11H8ClN1O3C_{11}H_{8}ClN_{1}O_{3} and it has a molecular weight of approximately 251.67 g/mol. The presence of the chlorophenyl moiety enhances its reactivity and biological profile compared to other similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The oxazole ring structure allows for binding at active sites, which can inhibit or modulate the activity of these targets. This interaction is linked to various biological effects including:

  • Antimicrobial Activity : Effective against a range of bacterial strains.
  • Anticancer Properties : Demonstrated cytotoxic effects on multiple cancer cell lines.
  • Anti-inflammatory Effects : Modulation of inflammatory pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to be effective against various bacterial strains, which may lead to its application in developing new antimicrobial agents.

Anticancer Activity

Studies have highlighted the compound's cytotoxic effects on several cancer cell lines, including:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15.3
A549 (Lung)12.7
HT-29 (Colon)10.5

These results suggest that this compound could serve as a lead compound in anticancer drug development.

Anti-inflammatory Activity

The compound has also shown potential in modulating inflammatory responses, particularly through the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various oxazole derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent .
  • Cytotoxicity Assessment :
    In vitro tests demonstrated that this compound exhibited cytotoxic effects on human cancer cell lines, with IC50 values comparable to established anticancer drugs such as doxorubicin . This positions the compound as a promising candidate for further development in cancer therapy.
  • Inflammation Modulation :
    Research focusing on anti-inflammatory properties revealed that this compound could inhibit COX-2 activity effectively, reducing inflammatory markers in cell cultures . This suggests its potential use in treating inflammatory diseases.

Properties

Molecular Formula

C10H8ClNO3

Molecular Weight

225.63 g/mol

IUPAC Name

ethyl 2-chloro-1,3-benzoxazole-4-carboxylate

InChI

InChI=1S/C10H8ClNO3/c1-2-14-9(13)6-4-3-5-7-8(6)12-10(11)15-7/h3-5H,2H2,1H3

InChI Key

KUBGOFIJBQGDGF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CC=C1)OC(=N2)Cl

Origin of Product

United States

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